2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl benzoate
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Overview
Description
2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE is a complex organic compound that features a combination of methoxy, methyl, oxo, trifluoromethyl, and pyrazolylidene groups
Preparation Methods
The synthesis of 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The pyrazole derivative is then coupled with a methoxy-substituted benzaldehyde under basic conditions to form the desired product.
Esterification: The final step involves the esterification of the benzoic acid derivative with the pyrazole compound to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and optimized reaction conditions.
Chemical Reactions Analysis
2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium fluoride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its properties can be exploited in the development of advanced materials, including polymers and coatings with specific functionalities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE include:
2-Methoxybenzoic acid derivatives: These compounds share the methoxybenzoate core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents can exhibit distinct pharmacological activities.
Trifluoromethylated compounds: The presence of the trifluoromethyl group in various compounds can significantly impact their chemical reactivity and biological activity.
The uniqueness of 2-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL BENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C26H19F3N2O4 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H19F3N2O4/c1-16-21(24(32)31(30-16)20-10-6-9-19(15-20)26(27,28)29)13-17-11-12-22(23(14-17)34-2)35-25(33)18-7-4-3-5-8-18/h3-15H,1-2H3/b21-13- |
InChI Key |
FQTHNYJDSAFVPW-BKUYFWCQSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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